Cas no 881444-58-2 (4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide)

4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]-
- 4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide
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- インチ: 1S/C16H13N5OS/c1-11-15(23-21-18-11)16(22)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,22)
- InChIKey: GGJDRFJFSZFCDJ-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NC2=CC=C(N=NC3=CC=CC=C3)C=C2)=O)=C(C)N=N1
4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2630-0186-25mg |
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |
881444-58-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2630-0186-2μmol |
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |
881444-58-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2630-0186-5mg |
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |
881444-58-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2630-0186-4mg |
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |
881444-58-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2630-0186-10μmol |
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |
881444-58-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2630-0186-2mg |
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |
881444-58-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2630-0186-10mg |
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |
881444-58-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2630-0186-30mg |
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |
881444-58-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2630-0186-100mg |
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |
881444-58-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2630-0186-20μmol |
4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |
881444-58-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamideに関する追加情報
4-Methyl-N-{4-(E)-2-PhenylDiazen-1-YlPhenyl}-1,2,3-Thiadiazole-5-Carboxamide (CAS No. 881444-58-2)
The compound 4-Methyl-N-{4-(E)-2-PhenylDiazen-1-YlPhenyl}-1,2,3-Thiadiazole-5-Carboxamide, identified by the CAS registry number 881444-58-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structure, which combines a thiadiazole ring system with a diazenyl group and a methyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the realm of optoelectronics. The thiadiazole moiety is known for its ability to participate in π-conjugation, which enhances the electronic properties of the molecule. This feature makes it a promising candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. Researchers have explored the influence of substituents on the electronic properties of thiadiazole derivatives, with particular emphasis on how the presence of a diazenyl group affects the compound's absorption and emission spectra.
In addition to its electronic properties, this compound has shown potential in medicinal chemistry. The diazenyl group is known to exhibit anti-inflammatory and antioxidant activities, which could be harnessed for therapeutic purposes. Recent investigations have focused on optimizing the bioavailability and stability of such compounds, paving the way for their use in drug delivery systems and targeted therapies.
The synthesis of 4-Methyl-N-{4-(E)-2-PhenylDiazen-1-YlPhenyl}-1,2,3-Thiadiazole-5-Carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The key steps include the preparation of intermediate compounds such as phenyldiazenes and thiadiazole derivatives, followed by their coupling under specific conditions. Advances in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
The application of computational chemistry techniques has significantly enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have been employed to study its electronic structure, while molecular dynamics simulations have provided insights into its stability under various conditions. These computational approaches have complemented experimental studies, leading to a more comprehensive understanding of the compound's behavior in different environments.
In conclusion, 4-Methyl-N-{4-(E)-2-PhenylDiazen-1-YlPhenyl}-1,2,3-Thiadiazole-5-Carboxamide (CAS No. 881444-58-2) represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in materials science, electronics, and medicinal chemistry. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing modern technologies.
881444-58-2 (4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide) 関連製品
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